2-bromoprop-2-en-1-amine hydrochloride
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Overview
Description
2-Bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H7BrClN It is a derivative of 2-bromoprop-2-en-1-amine, where the amine group is protonated to form a hydrochloride salt
Mechanism of Action
Mode of Action
2-Bromoprop-2-en-1-amine hydrochloride is likely to undergo nucleophilic addition reactions with carbonyl compounds, similar to other amines . Primary amines add to aldehydes and ketones to yield imines, while secondary amines add similarly to yield enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine or enamine .
Biochemical Pathways
Imines and enamines, which can be formed by the reaction of this compound with carbonyl compounds, are common intermediates in various biological pathways .
Result of Action
The formation of imines and enamines could potentially influence various biological processes, given their role as intermediates in numerous biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of imine and enamine formation is known to be dependent on pH, reaching a maximum rate at a weakly acidic pH around 4 to 5 . Other factors such as temperature, solvent, and presence of catalysts may also affect the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific biochemical context and can vary widely.
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-Bromoprop-2-en-1-amine hydrochloride in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoprop-2-en-1-amine hydrochloride can be synthesized through the bromination of allylamine. The reaction typically involves the addition of bromine to allylamine in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over the reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or alcohols.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-Bromoprop-2-en-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
2-Bromo-2-propen-1-ol: A brominated alcohol with similar reactivity.
2-Bromo-2-methylpropane: A brominated alkane with different steric properties.
2-Chloroprop-2-en-1-amine: A chlorinated analog with similar reactivity but different halogen properties.
Uniqueness: 2-Bromoprop-2-en-1-amine hydrochloride is unique due to its specific combination of a bromine atom and an amine group, which provides distinct reactivity patterns. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-bromoprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPHEEZRIMBDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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